![molecular formula C24H27F3N2O3 B2409887 2-{[1-(4-Phényloxane-4-carbonyl)pipéridin-4-yl]méthoxy}-6-(trifluorométhyl)pyridine CAS No. 2199016-60-7](/img/structure/B2409887.png)
2-{[1-(4-Phényloxane-4-carbonyl)pipéridin-4-yl]méthoxy}-6-(trifluorométhyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact methods would depend on the specific reagents and conditions used. Piperidones, which are related to the piperidine ring in this molecule, can be synthesized from aldehydes, ketones, and ammonium acetate . Trifluoromethylpyridines, which are related to the pyridine ring in this molecule, can be synthesized using various methods, including the use of trifluoromethylating reagents .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine and piperidine rings are planar, while the phenyloxane ring is likely to adopt a chair conformation. The carbonyl group is polar and may participate in hydrogen bonding or dipole-dipole interactions. The trifluoromethyl group is electron-withdrawing, which would affect the electronic distribution and reactivity of the molecule .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The pyridine ring can undergo electrophilic substitution reactions, while the carbonyl group can undergo nucleophilic addition reactions. The trifluoromethyl group is generally inert but can influence the reactivity of the rest of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the balance of polar and nonpolar groups. Its melting and boiling points would depend on the strength of the intermolecular forces. The presence of the trifluoromethyl group could increase the compound’s stability and lipophilicity .
Applications De Recherche Scientifique
- Les dérivés de la pipéridine jouent un rôle crucial dans le développement de médicaments en raison de leur polyvalence structurelle et de leur activité biologique. Les chercheurs ont exploré la synthèse de pipéridines substituées, de spiropipéridines, de pipéridines condensées et de pipéridinones . Le composé en question pourrait servir d'échafaudage pour la conception de nouveaux médicaments ciblant des récepteurs ou des enzymes spécifiques.
- Une série de dérivés de 2-amino-4-(1-pipéridine) pyridine, y compris evt-2546961, a été conçue comme des inhibiteurs doubles de la kinase du lymphome anaplasique résistante au crizotinib (ALK) et de la kinase oncogénique 1 de c-ros (ROS1) . Ces kinases sont impliquées dans la progression du cancer, ce qui rend ces inhibiteurs précieux pour la thérapie ciblée.
- L'investigation de l'activité biologique des composés contenant de la pipéridine est essentielle. Les chercheurs explorent leurs interactions avec les cibles cellulaires, les mécanismes d'action et les applications thérapeutiques potentielles. Le profil pharmacologique d'Evt-2546961 justifie des investigations plus approfondies .
- Les pipéridines sont une classe de composés hétérocycliques, et leurs méthodes de synthèse sont activement étudiées. Les chercheurs recherchent des voies efficaces pour construire des pipéridines substituées, impliquant souvent la cyclisation, l'annulation et des réactions multicomposants . Evt-2546961 contribue à ce domaine.
- Evt-2546961 contient un fragment de benzoxazole fluoré. La substitution par le fluor peut améliorer la biodisponibilité, la stabilité métabolique et l'affinité de liaison au récepteur. Les chercheurs peuvent explorer son impact sur les propriétés des médicaments .
- Le développement de méthodes de synthèse rentables pour les dérivés de la pipéridine est un défi permanent. Les chercheurs visent à rationaliser leur synthèse, améliorer les rendements et réduire les temps de réaction. La voie de synthèse simple d'Evt-2546961 contribue à cet objectif.
Chimie médicinale et conception de médicaments
Inhibition double kinase
Biologie chimique et pharmacologie
Chimie hétérocyclique
Benzoxazoles fluorés
Développement de procédés chimiques
Mécanisme D'action
The mechanism of action of this compound would depend on its biological target. Many bioactive molecules work by binding to a specific protein and modulating its activity. The specific shape and functional groups of the molecule would determine which protein it can bind to and how it influences the protein’s function .
Safety and Hazards
Propriétés
IUPAC Name |
(4-phenyloxan-4-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27F3N2O3/c25-24(26,27)20-7-4-8-21(28-20)32-17-18-9-13-29(14-10-18)22(30)23(11-15-31-16-12-23)19-5-2-1-3-6-19/h1-8,18H,9-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTSWNWIOQTXBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)C(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-Chlorophenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2-oxazole](/img/structure/B2409804.png)
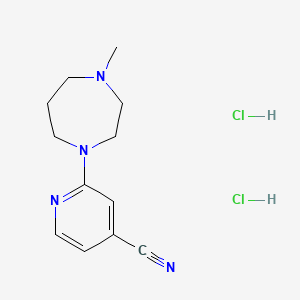
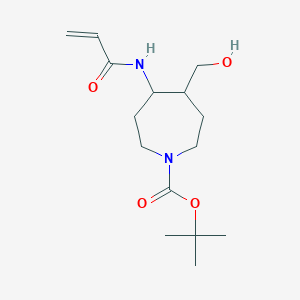

![3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[2-(trifluoromethyl)benzyl]propanamide](/img/no-structure.png)
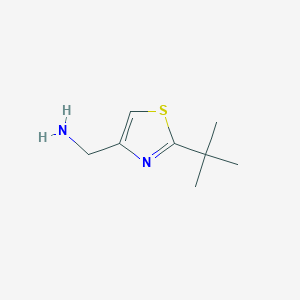

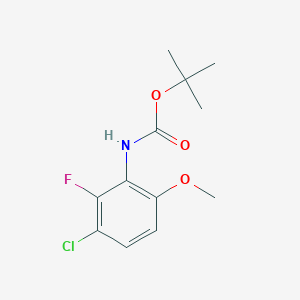
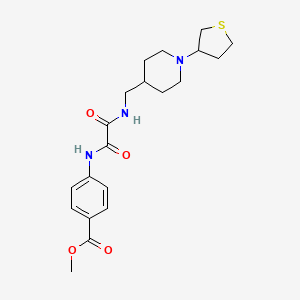

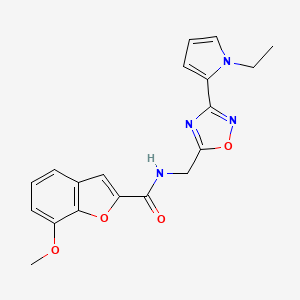

![N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2409826.png)
![[(2S)-1-(4-methylphenyl)pyrrolidin-2-yl]methanamine](/img/structure/B2409827.png)
